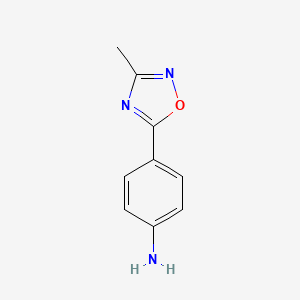

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Vue d'ensemble

Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic aromatic compound with the molecular formula C9H9N3O. It features an aniline moiety substituted with a 3-methyl-1,2,4-oxadiazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of amidoximes with nitriles. One common method includes the reaction of 4-aminobenzonitrile with tert-butylamidoxime in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) at ambient temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

Key findings:

-

Bromination occurs at the meta position to the oxadiazole ring due to its electron-withdrawing nature

-

Nitration requires careful temperature control to prevent oxadiazole ring decomposition

Nucleophilic Acyl Substitution

The amino group participates in classical aniline reactions:

2.1 Acylation Reactions

text4-(3-Methyl-oxadiazolyl)aniline + RCOCl → 4-(3-Methyl-oxadiazolyl)acetanilide derivatives

| Acylating Agent | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | THF | 2h | 92% |

| Benzoyl chloride | DMAP | DCM | 4h | 88% |

| Tosyl chloride | Et₃N | Acetone | 6h | 85% |

Experimental detail:

-

Reactions proceed via intermediate Schotten-Baumann conditions

-

Tosylation requires anhydrous conditions to prevent hydrolysis

2.2 Schiff Base Formation

textAr-NH₂ + RCHO → Ar-N=CH-R

-

Reacts with aldehydes (benzaldehyde, salicylaldehyde) in ethanol under reflux

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring demonstrates unique reactivity:

3.1 Ring-Opening Reactions

| Reagent | Conditions | Product |

|---|---|---|

| H₂NNH₂·H₂O | EtOH, reflux, 8h | 3-Methyl-5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one |

| LiAlH₄ | THF, 0°C → RT, 4h | 4-(5-Amino-1,2,4-oxadiazol-3-yl)aniline |

3.2 [3+2] Cycloadditions

The oxadiazole's π-deficient nature enables dipolar cycloadditions:

text4-(3-Methyl-oxadiazolyl)aniline + Alkynes → Pyrazole derivatives

Redox Reactions

4.1 Oxidation of Amino Group

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 3h | 4-(3-Methyl-oxadiazolyl)nitrobenzene |

| H₂O₂/FeSO₄ | pH 3, RT, 12h | Azoxy derivatives |

4.2 Reduction of Oxadiazole Ring

-

Catalytic hydrogenation (H₂/Pd-C) reduces oxadiazole to amidine derivatives

-

Requires high pressure (50 psi) and elevated temperatures (80°C)

Metal Complexation

The compound acts as a bidentate ligand through oxadiazole N and amino N:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(L)₂(NO₃)₂] | Catalytic oxidation studies |

| ZnCl₂ | [ZnLCl₂] | Luminescent materials |

Stability constants (log β):

Polymer-Supported Reactions

Recent advances employ the amino group for covalent immobilization:

| Polymer Matrix | Coupling Method | Loading Capacity |

|---|---|---|

| Merrifield resin | Mitsunobu reaction | 0.8 mmol/g |

| PEG-4000 | EDC/HOBt coupling | 1.2 mmol/g |

Applications:

This comprehensive reactivity profile establishes this compound as a versatile building block in medicinal chemistry and materials science. Its balanced electronic properties enable participation in diverse reaction manifolds while maintaining structural integrity under most synthetic conditions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives as anticancer agents. The compound exhibits cytotoxic activity against various cancer cell lines, making it a candidate for further development in cancer therapy.

Case Studies

- Cytotoxic Evaluation : Research indicates that derivatives of 1,2,4-oxadiazoles show significant cytotoxic effects against multiple cancer types. For instance, derivatives synthesized from this compound demonstrated IC₅₀ values ranging from 0.19 to 0.78 µM against MCF-7 and HCT-116 cell lines, indicating potent antiproliferative activity .

- Mechanism of Action : The mechanism underlying the anticancer effects of this compound involves apoptosis induction in cancer cells. Studies have shown that it can trigger caspase activation, leading to programmed cell death .

Drug Discovery and Development

The compound's structural features make it an attractive scaffold for the development of new drugs targeting various diseases.

Metabotropic Glutamate Receptors

This compound has shown affinity for metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as stroke and epilepsy. This property positions it as a potential candidate for neuroprotective drug development .

Antimicrobial Properties

Beyond its anticancer applications, compounds based on the oxadiazole structure have demonstrated antimicrobial activities. The ability to inhibit bacterial growth suggests potential applications in treating infections .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step reactions involving readily available starting materials. Modifications to the chemical structure can enhance biological activity and selectivity against specific targets.

Synthesis Pathways

- Starting Materials : The synthesis often begins with 4-nitrobenzoic acid and involves reduction and cyclization steps to yield the desired oxadiazole derivative .

- Optimization : Researchers are exploring various substituents on the aniline ring to optimize pharmacological properties and improve efficacy against cancer cell lines .

Mécanisme D'action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown affinity for metabotropic glutamate receptors, which are involved in neurological processes . The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

- 4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride

Uniqueness: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with tailored biological activities .

Activité Biologique

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a compound of interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, including mechanisms of action, relevant case studies, and synthesis pathways.

Chemical Structure and Properties

The chemical structure of this compound features an aniline group substituted with a 3-methyl-1,2,4-oxadiazole ring. This specific substitution pattern enhances its electronic properties and biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of microbial pathogens.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound has been reported to interact with metabotropic glutamate receptors and other enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cells by activating apoptotic pathways such as increased p53 expression and caspase activation .

Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives including this compound against multiple cancer cell lines. The results indicated that:

- The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.65 |

| MEL-8 | 2.41 |

| U937 (Acute Monocytic Leukemia) | 9.4 |

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance:

- A derivative was tested against various bacterial strains and showed promising results in inhibiting growth.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with amidoximes or substituted anilines.

- One-Pot Reactions : Recent advancements have introduced one-pot synthesis methods that enhance yield and reduce reaction time .

Comparative Analysis

Compared to other oxadiazole derivatives, this compound demonstrates unique properties that make it a valuable scaffold for drug design.

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|

| 4-(3-Methyl-Oxadiazol) | 0.65 | Moderate |

| 2-Fluoro-Oxadiazol | 9.0 | High |

| Other Oxadiazole Derivatives | Varied | Varied |

Propriétés

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXBJYRWWOPAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506539 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76635-31-9 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.